

# An In-Depth Technical Guide to Ropitoin (C30H33N3O3)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Ropitoin**, with the molecular formula C30H33N3O3, is a novel antiarrhythmic agent.[1] This technical guide provides a comprehensive overview of its core pharmacological properties, based on available preclinical research. The document is intended for researchers, scientists, and professionals in drug development interested in the electrophysiological effects and potential therapeutic applications of this compound.

## **Physicochemical Properties**

**Ropitoin** is a derivative of imidazolidinedione. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Ropitoin** 



| Property                        | Value                                                                                                | Source         |  |
|---------------------------------|------------------------------------------------------------------------------------------------------|----------------|--|
| Molecular Formula               | C30H33N3O3                                                                                           | PubChem[2]     |  |
| Molecular Weight                | 483.6 g/mol                                                                                          | PubChem[2]     |  |
| IUPAC Name                      | 5-(4-methoxyphenyl)-5-phenyl-<br>3-[3-(4-phenylpiperidin-1-<br>yl)propyl]imidazolidine-2,4-<br>dione | PubChem[2]     |  |
| CAS Number                      | 56079-81-3                                                                                           | PubChem[2]     |  |
| Synonyms                        | TR 2985                                                                                              | MedChemExpress |  |
| XLogP3-AA                       | 4.9                                                                                                  | PubChem        |  |
| Hydrogen Bond Donor Count       | 1                                                                                                    | PubChem        |  |
| Hydrogen Bond Acceptor<br>Count | 4                                                                                                    | PubChem        |  |
| Rotatable Bond Count            | 7                                                                                                    | PubChem        |  |

## **Synthesis**

A specific, detailed synthesis protocol for **Ropitoin** is not readily available in the public domain. However, based on the synthesis of structurally related 5,5-diarylhydantoins, a plausible synthetic route can be proposed. The Bucherer-Bergs reaction or a modified version thereof is a common method for the synthesis of such compounds.

A potential synthetic approach could involve a multi-component reaction between a ketone precursor (4-methoxy-phenyl)(phenyl)methanone, an alkali metal cyanide (e.g., potassium cyanide), and ammonium carbonate. Alternatively, a stepwise synthesis could be envisioned, starting with the formation of the 5-(4-methoxyphenyl)-5-phenylimidazolidine-2,4-dione core, followed by N-alkylation with a suitable 3-(4-phenylpiperidin-1-yl)propyl halide.

### **Mechanism of Action and Pharmacological Effects**

The primary antiarrhythmic activity of **Ropitoin** stems from its ability to modulate cardiac ion channels, thereby altering the characteristics of the cardiac action potential.



#### **Electrophysiological Effects on Cardiac Tissues**

In preclinical studies using various mammalian cardiac tissues, **Ropitoin** has been shown to exert significant effects on the cardiac action potential. The principal findings from a key study by Elizalde et al. (1988) are summarized in Table 2.

Table 2: Electrophysiological Effects of **Ropitoin** (TR 2985) on Cardiac Tissues

| Tissue Type                      | Concentration  | Effect on Maximum Upstroke Velocity (Vmax) | Effect on Action Potential Duration (APD) |
|----------------------------------|----------------|--------------------------------------------|-------------------------------------------|
| Guinea-pig atrial<br>muscle      | 1-3 μmol/L     | Depression<br>(Frequency-<br>dependent)    | Increased at 20% and 90% repolarization   |
| Guinea-pig ventricular<br>muscle | 1-3 μmol/L     | Depression<br>(Frequency-<br>dependent)    | Shortened at 20% and 90% repolarization   |
| Dog Purkinje fibers              | 0.5-1.0 μmol/L | Depression<br>(Frequency-<br>dependent)    | Shortened at 50% and 90% repolarization   |

**Ropitoin**'s depression of the maximum upstroke velocity (Vmax) of the cardiac action potential is a hallmark of Class I antiarrhythmic agents, indicating a blockade of fast sodium channels. This effect was found to be frequency-dependent, being more pronounced at higher stimulation frequencies. Furthermore, **Ropitoin** induced a -9 mV shift in the resting membrane potential-Vmax relationship, suggesting an effect on the voltage-dependence of sodium channel availability. The recovery from this sodium channel blockade was observed to be very slow.

In addition to its effects on sodium channels, **Ropitoin** also modulates the duration of the action potential, which is primarily governed by potassium and calcium currents. The observed increase in APD in atrial muscle and shortening in ventricular and Purkinje fibers suggest a complex interaction with different types of potassium and/or calcium channels in a tissue-specific manner. **Ropitoin** also demonstrated the ability to depress slow action potentials in



guinea-pig ventricular muscle, an effect that was also frequency-dependent, pointing towards an additional inhibitory effect on L-type calcium channels.

#### **Signaling Pathways**

Detailed intracellular signaling pathways modulated by **Ropitoin** have not been elucidated in the available literature. The primary mechanism of action appears to be direct modulation of ion channel function. The downstream consequences of these ion channel interactions on intracellular signaling cascades, such as those involving calcium-dependent kinases or phosphatases, remain an area for future investigation.

The following diagram illustrates the proposed mechanism of action of **Ropitoin** at the level of the cardiac myocyte action potential.



Click to download full resolution via product page

Proposed mechanism of **Ropitoin** on cardiac ion channels.

## **Experimental Protocols**

Detailed experimental protocols for the electrophysiological studies on **Ropitoin** are not fully available in the public domain. The following represents a generalized protocol for recording

### Foundational & Exploratory





cardiac action potentials using intracellular microelectrodes, based on the information in the abstract by Elizalde et al. (1988) and standard laboratory practices.

Objective: To characterize the effects of **Ropitoin** on the action potential parameters of isolated mammalian cardiac tissues.

#### Materials:

- Isolated cardiac tissues (e.g., guinea-pig atria and ventricles, dog Purkinje fibers)
- Tyrode's solution (or other suitable physiological salt solution)
- Ropitoin (TR 2985) stock solution
- Glass microelectrodes (filled with 3 M KCl)
- Micromanipulators
- Amplifier and data acquisition system
- Stimulator

#### Procedure:

- Tissue Preparation:
  - Hearts are excised from euthanized animals (e.g., guinea pigs, dogs).
  - Specific tissues (atrial muscle, ventricular papillary muscle, or Purkinje fibers) are dissected in cold, oxygenated Tyrode's solution.
  - The preparations are mounted in a tissue bath and superfused with oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).
- Electrophysiological Recording:
  - The tissue is allowed to equilibrate for a period (e.g., 60 minutes).



- A glass microelectrode is advanced into a cardiac cell using a micromanipulator to record the transmembrane potential.
- The tissue is stimulated at a basal frequency (e.g., 1 Hz) using a pair of external electrodes.
- Stable baseline action potentials are recorded.
- · Drug Application:
  - Ropitoin is added to the superfusion solution at the desired concentrations (e.g., 0.5-3.0 µmol/L).
  - The effects of the drug are recorded at different stimulation frequencies to assess frequency-dependence.
  - A sufficient amount of time is allowed for the drug effect to reach a steady state.
- Data Analysis:
  - The recorded action potentials are analyzed to determine key parameters, including:
    - Resting membrane potential (RMP)
    - Action potential amplitude (APA)
    - Maximum upstroke velocity (Vmax)
    - Action potential duration at 20%, 50%, and 90% of repolarization (APD20, APD50, APD90)
  - Data are compared before and after drug application using appropriate statistical tests.

The following workflow diagram illustrates the key steps in the electrophysiological assessment of **Ropitoin**.





Click to download full resolution via product page

Workflow for electrophysiological evaluation of **Ropitoin**.



#### Conclusion

**Ropitoin** is an antiarrhythmic agent with a primary mechanism of action involving the blockade of fast sodium channels in a frequency-dependent manner. It also exhibits modulatory effects on other ion channels that contribute to cardiac repolarization, leading to tissue-specific changes in action potential duration. The available data suggest that **Ropitoin** has a complex electrophysiological profile that warrants further investigation to fully characterize its therapeutic potential and safety. This technical guide provides a foundational understanding of **Ropitoin** for researchers and drug development professionals. Further studies are needed to elucidate its precise molecular targets, downstream signaling effects, and in vivo efficacy and safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Ropitoin | C30H33N3O3 | CID 41738 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Ropitoin (C30H33N3O3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679530#ropitoin-molecular-formula-c30h33n3o3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com